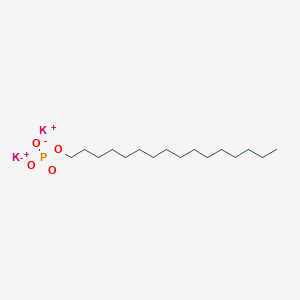
1,1-Diethoxyhex-3-yne
Vue d'ensemble
Description
1,1-Diethoxyhex-3-yne is a compound that is related to various research areas in organic chemistry, particularly in the synthesis of carbo- and heterocycles, as well as in the formation of Michael adducts with nitrogen and oxygen nucleophiles. Although the provided papers do not directly discuss 1,1-Diethoxyhex-3-yne, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 1,1-Diethoxyhex-3-yne.
Synthesis Analysis
The synthesis of compounds related to 1,1-Diethoxyhex-3-yne often involves the use of dienynes as starting materials. For instance, 1,3-dien-5-ynes are versatile building blocks for creating a wide variety of carbo- and heterocycles, showcasing the potential synthetic utility of dienynes in organic chemistry . Additionally, the synthesis of 1,1-diethoxyethane (DEE) from ethanol suggests that diethoxy compounds can be efficiently synthesized through sequential reactions involving dehydrogenation and acetalization, which could be applicable to the synthesis of 1,1-Diethoxyhex-3-yne .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1-Diethoxyhex-3-yne can be quite complex. For example, the X-ray molecular structure of 1,19-diethoxycarbonyl-2,3,7,8,12,13,17,18-octamethylbiladiene-ac dihydrobromide reveals a linear arrangement with two planar units, indicating that diethoxy compounds can have intricate geometries .
Chemical Reactions Analysis
Compounds with functionalities similar to 1,1-Diethoxyhex-3-yne exhibit interesting reactivity. For example, 1,1-Diethoxybut-3-yn-2-one reacts with various nucleophiles to give Michael adducts, which can lead to the formation of β-substituted α,β-unsaturated ketones or heterocyclic compounds, depending on the nature of the nucleophile . This suggests that 1,1-Diethoxyhex-3-yne could also participate in similar reactions, potentially leading to a range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethoxy compounds can be influenced by their molecular structure and substituents. For instance, the presence of diethoxy groups in a molecule can affect its reactivity and stability, as seen in the synthesis of 3-(Diethoxymethyl)alkanals . Moreover, the introduction of diethoxy groups into aromatic systems, such as in the synthesis of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives, can impact the optical properties and thermal stability of the resulting materials .
Applications De Recherche Scientifique
Synthesis and Chemical Properties : A study by Sydnes et al. (2007) explored the synthesis and chemical properties of related compounds, indicating their potential as intermediates in organic synthesis, particularly in producing various alkynes and ketones under different conditions (Sydnes et al., 2007).
Heterocyclic Steroid Synthesis : Kasturi et al. (1973) investigated the rearrangement of a compound related to 1,1-Diethoxyhex-3-yne, which is significant in the synthesis of heterocyclic steroids, an important class of compounds in pharmaceutical chemistry (Kasturi et al., 1973).
Iodine-Induced Intramolecular Cyclization : Matsumoto et al. (2008) described a novel reaction of compounds similar to 1,1-Diethoxyhex-3-yne with iodine, leading to iodine-substituted benzenes. This highlights the compound's relevance in creating complex molecular structures via cyclization reactions (Matsumoto et al., 2008).
Catalysis in Alkyne Metathesis : Brizius and Bunz (2002) demonstrated the use of related enynes in alkyne metathesis catalysis, a crucial process in the construction of complex organic molecules (Brizius & Bunz, 2002).
Safety Assessment in Fragrance Ingredients : A study by Api et al. (2018) assessed the safety of 1,1-diethoxyheptane, a compound structurally related to 1,1-Diethoxyhex-3-yne, for use in fragrance ingredients, indicating the compound's relevance in consumer products (Api et al., 2018).
Synthesis of Enynes : Feuerstein et al. (2006) studied the synthesis of enynes, including compounds similar to 1,1-Diethoxyhex-3-yne, showcasing their importance in creating diverse organic compounds (Feuerstein et al., 2006).
Stereoselective Cyclization : Research by Isanov et al. (2015) involved the stereoselective cyclization of compounds related to 1,1-Diethoxyhex-3-yne, demonstrating its use in creating stereochemically complex molecules (Isanov et al., 2015).
C-Nucleoside Synthesis : Buchanan et al. (1980, 1981) reported on the synthesis of C-nucleosides using derivatives of 1,1-Diethoxyhex-3-yne, indicating its utility in nucleoside analog synthesis, which is important in medicinal chemistry (Buchanan et al., 1980)(Buchanan et al., 1981).
Michael Addition Reactions : Sengee and Sydnes (2011) explored the Michael addition reactions of a compound similar to 1,1-Diethoxyhex-3-yne, which is crucial for constructing various functionalized molecules (Sengee & Sydnes, 2011).
Formation of Carbocycles and Heterocycles : Aguilar et al. (2016) reviewed the use of 1,3-dien-5-ynes, related to 1,1-Diethoxyhex-3-yne, as building blocks for synthesizing various carbocycles and heterocycles, showcasing their versatility in organic synthesis (Aguilar et al., 2016).
Propriétés
IUPAC Name |
1,1-diethoxyhex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCOHSGVBONIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171278 | |
| Record name | 1,1-Diethoxyhex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxyhex-3-yne | |
CAS RN |
18229-85-1 | |
| Record name | 1,1-Diethoxy-3-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18229-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxy-3-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxyhex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyhex-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIETHOXY-3-HEXYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YP8FUT5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)





